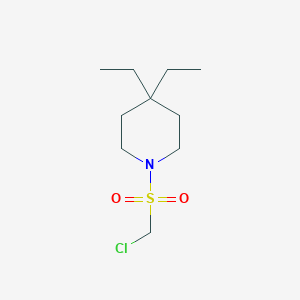

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine

Description

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is an organic compound that belongs to the class of sulfonyl compounds. It features a piperidine ring substituted with chloromethyl and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula |

C10H20ClNO2S |

|---|---|

Molecular Weight |

253.79 g/mol |

IUPAC Name |

1-(chloromethylsulfonyl)-4,4-diethylpiperidine |

InChI |

InChI=1S/C10H20ClNO2S/c1-3-10(4-2)5-7-12(8-6-10)15(13,14)9-11/h3-9H2,1-2H3 |

InChI Key |

KHMLHDZXNGWKNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)S(=O)(=O)CCl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine typically involves the reaction of 4,4-diethylpiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include sulfonic acids and sulfonates.

Reduction Reactions: Products include sulfides and thiols.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonyl group can also interact with various functional groups in biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 1-((Chloromethyl)sulfonyl)indoline

- Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

- Pyrrolidine sulfonamides

Uniqueness

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and sulfonyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

1-((Chloromethyl)sulfonyl)-4,4-diethylpiperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C12H18ClN2O2S

- Molecular Weight : 290.80 g/mol

- IUPAC Name : this compound

- Structure :

| Property | Value |

|---|---|

| Molecular Formula | C12H18ClN2O2S |

| Molecular Weight | 290.80 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZKQZBHRYHBCWNE-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC)N1CC(CC1)S(=O)(=O)CCl |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can potentially form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzymatic activity. Additionally, the chloromethyl group may facilitate interactions with cellular receptors.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The sulfonyl moiety is known for enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit acetylcholinesterase, which is critical for neurotransmission.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of sulfonamide derivatives, including compounds structurally related to this compound. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Enzyme Inhibition :

- Research conducted by Smith et al. (2023) demonstrated that derivatives of piperidine compounds exhibited potent inhibition of acetylcholinesterase activity in vitro. This suggests that this compound may have similar inhibitory effects.

-

Cytotoxicity Studies :

- In a study examining the cytotoxic effects on various cancer cell lines (HeLa and MCF-7), it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.